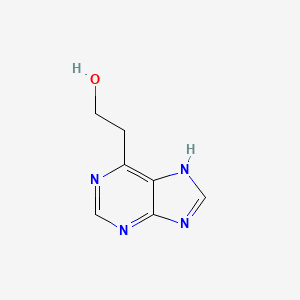
2-(9H-Purin-6-YL)-ethanol
Overview
Description
2-(9H-Purin-6-YL)-ethanol is a purine derivative that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine ring, which is a bicyclic aromatic structure composed of a pyrimidine ring fused to an imidazole ring, and an ethanol group attached to the 6th position of the purine ring.
Mechanism of Action
Target of Action
The primary target of 2-(9H-Purin-6-YL)-ethanol is the Cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its activity is required for cells to move past certain checkpoints, ensuring proper cell division.
Mode of Action
This compound interacts with its target, Cyclin-dependent kinase 2, by binding to the enzyme’s active site. This binding can inhibit the enzyme’s activity, leading to a halt in the cell cycle progression .
Biochemical Pathways
The inhibition of Cyclin-dependent kinase 2 affects the cell cycle regulation pathway. This can lead to the arrest of cell division, preventing the proliferation of cells. The downstream effects of this action can include the suppression of tumor growth in cancerous cells .
Pharmacokinetics
It is known that the compound is extensively metabolized, with less than 2% of the dose recovered as unchanged drug . This suggests that the compound undergoes significant first-pass metabolism, which could impact its bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of Cyclin-dependent kinase 2, leading to a halt in cell cycle progression. On a cellular level, this can result in the arrest of cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(9H-Purin-6-YL)-ethanol are not fully understood due to the limited research available. It is known that purine derivatives play crucial roles in various biochemical reactions. They interact with several enzymes, proteins, and other biomolecules, influencing the nature of these interactions .
Cellular Effects
Purine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Purine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Purin-6-YL)-ethanol typically involves the nucleophilic substitution of chlorine in 6-chloropurine with ethanol under basic conditions. One common method involves the reaction of 6-chloropurine with sodium ethoxide in ethanol, followed by purification through recrystallization . Another approach involves the use of 2-amino-6-chloropurine as a starting material, which undergoes a similar nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Purin-6-YL)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6th position of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to replace the ethanol group.
Major Products Formed
Oxidation: 2-(9H-Purin-6-YL)-acetaldehyde and 2-(9H-Purin-6-YL)-acetic acid.
Reduction: Dihydro-2-(9H-Purin-6-YL)-ethanol.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9H-Purin-6-YL)-ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(9H-Purin-6-YL)-ethanol can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an immunosuppressant and anticancer agent.
2-Aminopurine: Known for its use in studying DNA replication and repair mechanisms.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
This compound is unique due to its specific ethanol substitution at the 6th position, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
2-(7H-purin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKTVTLFAQBPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694981 | |
| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948037-49-8 | |
| Record name | 9H-Purine-6-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948037-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


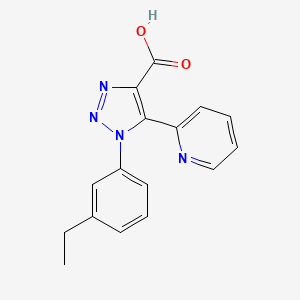
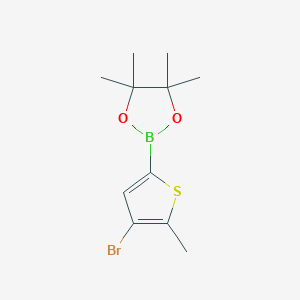
![1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1523558.png)
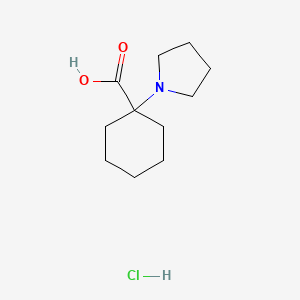
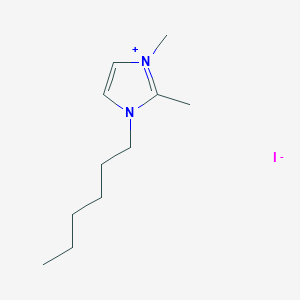
![2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523561.png)

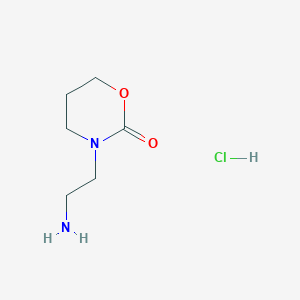

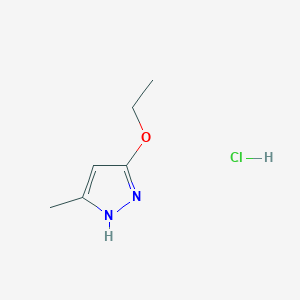
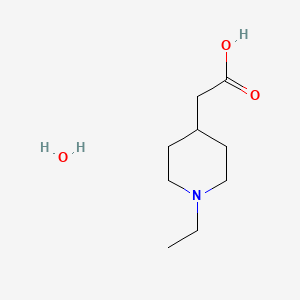
![[1-(Propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1523573.png)
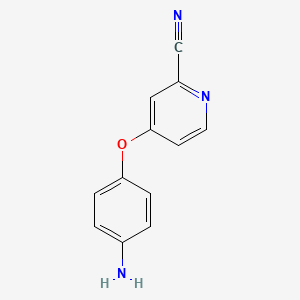
![5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523575.png)
